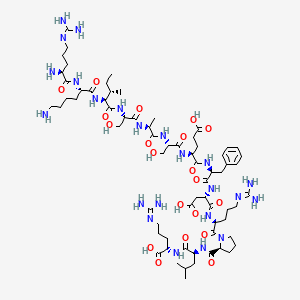

H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This peptide sequence consists of 14 amino acids: Arginine (Arg), Lysine (Lys), Isoleucine (Ile), Serine (Ser), Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Phenylalanine (Phe), Aspartic Acid (Asp), Arginine (Arg), Proline (Pro), Leucine (Leu), and Arginine (Arg) .

Synthesis Analysis

Peptide synthesis is a complex process that involves the formation of peptide bonds between amino acids. The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence, starting from the C-terminus (Arg) and moving towards the N-terminus (Arg). Each addition would involve the formation of a peptide bond between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds in this sequence would adopt a trans conformation, which is more energetically favorable. The side chains of the amino acids would also contribute to the overall structure of the peptide, with hydrophobic amino acids (like Ile, Ala, Phe, Pro, and Leu) tending to cluster together and away from water, and hydrophilic amino acids (like Arg, Lys, Ser, Glu, and Asp) interacting with water .

Chemical Reactions Analysis

The chemical reactions involving this peptide would primarily involve the functional groups in its amino acids. For example, the carboxyl groups in Glu and Asp could undergo reactions involving deprotonation, forming a carboxylate ion. The amino groups in Arg and Lys could undergo reactions involving protonation, forming an ammonium ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its amino acids. For example, the hydrophobicity of the peptide would be influenced by the presence of hydrophobic amino acids like Ile, Ala, Phe, Pro, and Leu. The net charge of the peptide at a given pH would be determined by the pKa values of the ionizable groups in its amino acids .

Scientific Research Applications

Growth Hormone-Releasing Factor

One of the key applications of peptides like H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH is in the field of growth hormone release. A study by Guillemin et al. (1982) described a peptide isolated from a human pancreatic tumor that caused acromegaly. This peptide, although different in sequence, shares similarities in its application to stimulate the secretion of growth hormones.

Tumor-Derived Angiogenin

Another important application is in the study of tumor angiogenesis. Strydom et al. (1985) researched the amino acid sequence of human tumor-derived angiogenin, a factor involved in tumor angiogenesis. The study of such peptides contributes significantly to understanding how tumors promote the development of new blood vessels.

Muscle Protein Research

Peptides similar in composition are also used in muscle protein research. Heil et al. (1974) investigated the amino-acid sequence of sarcine adenylate kinase from skeletal muscle. Understanding these sequences can aid in deciphering the complex mechanisms of muscle metabolism and function.

Histocompatibility Complex Research

Research into histocompatibility complex proteins, which are crucial for immune system functioning, also involves similar peptides. Uehara et al. (1980) determined the amino-terminal residues of murine histocompatibility antigen, which is essential for understanding immune responses and transplant compatibility.

Corticotropin-Releasing Factor Research

The study of corticotropin-releasing factors, important for stress and metabolic responses, is another application area. Spiess et al. (1981) analyzed the sequence of an ovine hypothalamic polypeptide with corticotropin-releasing activity, contributing to our understanding of how the body responds to stress at a molecular level.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. This peptide sequence appears attractive for cell culture and cell attachment due to its similarity to the RGD sequence, which is known for its eminent cell adhesion properties .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific sequence and structure. Generally, peptides are considered to be safe and well-tolerated. However, some peptides can have biological activity that could potentially cause adverse effects. It’s important to handle peptides with care and use appropriate safety measures .

Future Directions

The future directions for research on this peptide could involve further studies to elucidate its biological activity and potential applications. For example, given its similarity to the RGD sequence, this peptide could be investigated for its potential use in cell culture and tissue engineering .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H115N23O20/c1-6-36(4)52(90-56(101)40(19-10-11-25-69)81-54(99)39(70)18-12-26-77-66(71)72)63(108)89-47(33-92)60(105)80-37(5)53(98)88-48(34-93)61(106)82-41(23-24-50(94)95)55(100)85-45(31-38-16-8-7-9-17-38)58(103)86-46(32-51(96)97)59(104)83-42(20-13-27-78-67(73)74)64(109)91-29-15-22-49(91)62(107)87-44(30-35(2)3)57(102)84-43(65(110)111)21-14-28-79-68(75)76/h7-9,16-17,35-37,39-49,52,92-93H,6,10-15,18-34,69-70H2,1-5H3,(H,80,105)(H,81,99)(H,82,106)(H,83,104)(H,84,102)(H,85,100)(H,86,103)(H,87,107)(H,88,98)(H,89,108)(H,90,101)(H,94,95)(H,96,97)(H,110,111)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUSRFWRIUYFIF-KTFPRAGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H115N23O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1574.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)